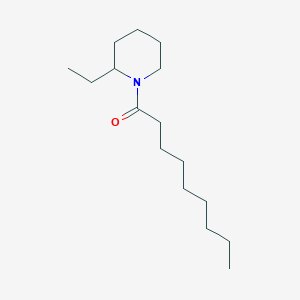

1-(2-Ethylpiperidin-1-yl)nonan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-ethylpiperidin-1-yl)nonan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-3-5-6-7-8-9-13-16(18)17-14-11-10-12-15(17)4-2/h15H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTRWWOPAQDKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCCCC1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Ethylpiperidin 1 Yl Nonan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 1-(2-Ethylpiperidin-1-yl)nonan-1-one is anticipated to exhibit a complex pattern of signals corresponding to the distinct proton environments within the molecule. The presence of a chiral center at the 2-position of the piperidine (B6355638) ring and the restricted rotation around the amide C-N bond can lead to diastereotopic protons and broadened signals, particularly for the protons on the piperidine ring and the α-methylene group of the nonanoyl chain.

The signals can be broadly divided into three regions: the aliphatic chain of the nonanoyl group, the ethyl substituent, and the piperidine ring protons. Protons α to the carbonyl group and the nitrogen atom are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted for CDCl₃ at 400 MHz

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Nonanoyl CH₂ (α to C=O) | 2.35 - 2.45 | t | 2H |

| Piperidine CH (α to N, C2) | 4.50 - 4.70 | m | 1H |

| Piperidine CH₂ (α to N, C6) | 3.50 - 3.70 (eq), 2.90 - 3.10 (ax) | m | 2H |

| Nonanoyl CH₂ (β to C=O) | 1.60 - 1.70 | m | 2H |

| Piperidine CH₂ (C3, C4, C5) | 1.50 - 1.80 | m | 6H |

| Ethyl CH₂ | 1.40 - 1.60 | m | 2H |

| Nonanoyl (CH₂)₅ | 1.20 - 1.40 | m | 10H |

| Nonanoyl CH₃ | 0.88 | t | 3H |

| Ethyl CH₃ | 0.85 - 0.95 | t | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, 16 distinct signals are expected, corresponding to the 16 carbon atoms in its structure. The carbonyl carbon of the amide group will appear significantly downfield, typically in the range of 170-175 ppm. Carbons directly attached to the nitrogen atom will also be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted for CDCl₃ at 100 MHz

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 172.5 |

| Piperidine C2 | 55.0 - 58.0 |

| Piperidine C6 | 45.0 - 48.0 |

| Nonanoyl Cα | 34.0 |

| Piperidine C3 | 29.0 - 32.0 |

| Nonanoyl Cγ - Cη | 29.0 - 30.0 |

| Nonanoyl Cβ | 25.5 |

| Piperidine C5 | 25.0 - 27.0 |

| Ethyl CH₂ | 24.0 - 26.0 |

| Piperidine C4 | 20.0 - 22.0 |

| Nonanoyl Cθ | 22.7 |

| Nonanoyl Cι (CH₃) | 14.1 |

| Ethyl CH₃ | 11.0 - 13.0 |

Two-Dimensional NMR Techniques for Structure Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the α-CH₂ and β-CH₂ protons of the nonanoyl chain, and sequentially along the chain. Within the 2-ethylpiperidine (B74283) moiety, COSY would show correlations between the C2 proton and the protons of the ethyl group, as well as the C3 protons of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of each ¹³C signal based on the already assigned ¹H signals. For instance, the proton signal predicted around 4.6 ppm would show a cross-peak with the carbon signal around 56 ppm, confirming their assignment to the C2-H group of the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. A crucial correlation would be observed between the α-CH₂ protons of the nonanoyl chain (δ ≈ 2.4 ppm) and the carbonyl carbon (δ ≈ 172.5 ppm), confirming the placement of the acyl chain. Additionally, correlations from the C2 and C6 protons of the piperidine ring to the carbonyl carbon would solidify the amide linkage.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₆H₃₁NO. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that precisely matches the calculated theoretical value.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₆H₃₁NO + H]⁺ | 254.2484 |

The experimental observation of an ion at m/z 254.2484 (typically within a 5 ppm error margin) would provide strong evidence for the molecular formula C₁₆H₃₁NO.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce fragmentation and elicit structural information. The fragmentation of the N-acylpiperidine structure is expected to proceed via several characteristic pathways.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring.

Amide bond cleavage: Cleavage of the bond between the carbonyl carbon and the piperidine nitrogen.

McLafferty-type rearrangements: If sterically feasible, though less common for amides compared to ketones.

Loss of the ethyl group: Cleavage resulting in the loss of C₂H₅ from the piperidine ring.

Table 4: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [C₁₆H₃₁NO + H]⁺

| Predicted m/z | Proposed Fragment Structure/Loss |

| 225 | [M+H - C₂H₅]⁺ |

| 142 | [C₉H₁₇O]⁺ (Nonanoyl cation) |

| 112 | [C₇H₁₄N]⁺ (Protonated 2-ethylpiperidine) |

| 84 | [C₅H₁₀N]⁺ (Fragment from piperidine ring cleavage) |

The analysis of these fragment ions provides a fingerprint of the molecule, confirming the presence of both the nonanoyl and the 2-ethylpiperidine substructures and their connectivity through the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies corresponding to the energy of these vibrations. In the case of this compound, a tertiary amide, the key functional groups are the carbonyl group (C=O) of the amide, the carbon-nitrogen bond (C-N), and the various carbon-hydrogen bonds (C-H) of the alkyl chains and the piperidine ring.

As a tertiary amide, this compound lacks N-H bonds, which means it will not exhibit the characteristic N-H stretching and bending vibrations typically seen in primary and secondary amides. spectroscopyonline.com The most prominent feature in its IR spectrum is expected to be the carbonyl (C=O) stretching vibration. For tertiary amides, this absorption band is typically strong and appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in The exact position of this band can be influenced by the electronic and steric environment of the carbonyl group.

The C-N stretching vibration in tertiary aliphatic amines and amides gives rise to medium to weak absorption bands. spcmc.ac.inorgchemboulder.com For aliphatic amines, these bands are typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com The spectrum will also be characterized by multiple bands corresponding to the C-H stretching and bending vibrations of the nonanoyl chain and the ethylpiperidine ring. The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The C-H bending vibrations for CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | Tertiary Amide | 1680 - 1630 spectroscopyonline.comspcmc.ac.in | Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2960 - 2850 | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1365 | Medium |

| C-N Stretch | Tertiary Amine/Amide | 1250 - 1020 orgchemboulder.com | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination (If Applicable to Related Compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related N-acylpiperidine and other piperidine derivatives provides significant insight into the likely solid-state conformation of the molecule. researchgate.nettandfonline.comtandfonline.comresearchgate.net

A consistent finding in the X-ray crystal structures of various piperidine-containing compounds is that the piperidine ring predominantly adopts a chair conformation. researchgate.nettandfonline.comtandfonline.com This is the most stable conformation as it minimizes both angle strain and torsional strain. It is therefore highly probable that the 2-ethylpiperidine moiety in this compound also assumes a chair conformation in the solid state. The ethyl group at the 2-position would likely occupy an equatorial position to minimize steric hindrance.

The geometry of the amide bond is another critical structural feature. The C-N bond of an amide has partial double bond character due to resonance, which restricts rotation around this bond and results in a planar arrangement of the atoms involved (the carbonyl carbon, the carbonyl oxygen, the nitrogen, and the atoms attached to the nitrogen).

Computational Chemistry and Molecular Modeling Studies of 1 2 Ethylpiperidin 1 Yl Nonan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These methods provide a static, time-independent view of molecular properties in the gas phase or with implicit solvent models.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules. nih.gov In DFT, the electronic energy of a system is determined as a functional of the electron density.

The initial step in a DFT study is geometry optimization, an iterative process that seeks to find the three-dimensional arrangement of atoms corresponding to the minimum energy on the potential energy surface. nih.govresearchgate.net For 1-(2-Ethylpiperidin-1-yl)nonan-1-one, this process would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results. nih.govresearchgate.net The optimization would likely confirm that the piperidine (B6355638) ring adopts a stable chair conformation, which is the most common arrangement for such six-membered rings. The orientation of the equatorial ethyl group and the acyl-nonyl side chain relative to the ring would also be determined. Analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is crucial for understanding its properties.

Below is a table of selected hypothetical optimized geometric parameters for the ground state of this compound, as would be obtained from a DFT calculation.

Table 1: Hypothetical Optimized Geometric Parameters from DFT

| Parameter | Atoms Involved | Bond Length (Å) | Bond/Dihedral Angle (°) |

| Bond Length | C=O | 1.231 | - |

| Bond Length | C-N (amide) | 1.365 | - |

| Bond Length | C-C (ethyl) | 1.535 | - |

| Bond Angle | O-C-N | 121.5 | - |

| Bond Angle | C-N-C (piperidine) | 118.9 | - |

| Dihedral Angle | C-C-N-C (amide plane) | - | 178.5 |

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energies and stabilities of these different conformers. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them.

For this compound, key rotations include the bond between the carbonyl carbon and the nitrogen of the piperidine ring, the bond connecting the ethyl group to the ring, and the various C-C bonds within the flexible nonyl chain. The analysis would identify the most stable conformers and quantify their relative energies, providing insight into the molecule's preferred shapes.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Chair conformation; side chains extended | 0.00 |

| 2 | Chair conformation; gauche interaction in nonyl chain | +0.85 |

| 3 | Twist-boat conformation | +5.50 |

| 4 | Chair conformation; steric clash of side chains | +3.20 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netmdpi.com

For this compound, the MEP map would show a significant region of negative electrostatic potential concentrated around the carbonyl oxygen atom due to the presence of its lone pair electrons. The area around the hydrogen atoms of the alkyl chains would exhibit a positive potential. This visualization helps to identify the parts of the molecule most likely to engage in electrostatic interactions.

Table 3: Hypothetical MEP Surface Analysis

| Molecular Region | Description | Electrostatic Potential Range (kcal/mol) |

| Carbonyl Oxygen | Strongest negative potential; H-bond acceptor site | -45 to -30 |

| Piperidine Nitrogen | Moderate negative potential (delocalized into carbonyl) | -15 to -5 |

| Alkyl Hydrogens | Positive potential; electron-deficient regions | +10 to +25 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. nih.govsapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity. mdpi.commdpi.com For this compound, the HOMO is expected to be localized primarily on the amide functional group, while the LUMO is likely centered on the carbonyl carbon atom.

Table 4: Hypothetical FMO Energies and Global Reactivity Descriptors

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 6.33 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 3.42 | Measure of electron-attracting power |

| Chemical Hardness (η) | 3.17 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.16 | Reciprocal of hardness; indicator of reactivity |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and interactions with the surrounding environment.

To study this compound, the molecule would be placed in a simulation box, often filled with solvent molecules like water, to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the molecule can freely rotate and flex, exploring a wide range of conformations. nih.govlivecomsjournal.org This process, known as conformational sampling, provides a more realistic understanding of the molecule's structural preferences than static calculations alone.

Furthermore, MD simulations are crucial for studying solvent effects. The presence of a solvent can significantly influence which conformations are most stable. nih.gov Implicit solvent models can also be used to approximate these effects with lower computational cost. nih.gov Analysis of the MD trajectory can reveal stable conformations, the flexibility of different parts of the molecule (e.g., the nonyl chain versus the piperidine ring), and the time scale of conformational transitions.

Table 5: Hypothetical MD Simulation Trajectory Analysis (100 ns simulation)

| Metric | Average Value | Fluctuation | Interpretation |

| RMSD (backbone) | 1.8 Å | ± 0.4 Å | The core piperidine structure remains stable. |

| Radius of Gyration (Rg) | 6.2 Å | ± 0.9 Å | Indicates fluctuations in molecular compactness, likely due to the flexible nonyl chain. |

| Solvent Accessible Surface Area (SASA) | 450 Ų | ± 35 Ų | Shows changes in the molecule's exposure to the solvent. |

In Silico Approaches for Molecular Interactions

In silico methods are used to study how a molecule interacts with other molecules, primarily through non-covalent forces. These approaches are fundamental in understanding molecular recognition processes.

Molecular docking is a prominent technique used to predict the binding orientation and affinity of a small molecule to a larger receptor molecule. nih.govnih.gov Although specific biological targets are outside the scope of this discussion, the principles of molecular interaction can be examined generically. Docking algorithms place the ligand (this compound) into a defined binding site of a hypothetical macromolecule and score the resulting poses based on favorable intermolecular interactions.

Table 6: Hypothetical Analysis of Non-Covalent Interactions from a Docking Study

| Molecular Moiety | Types of Interaction Observed | Hypothetical Contribution to Binding Energy (kcal/mol) |

| Carbonyl Group | Hydrogen bonding with donor sites | -4.5 |

| Nonyl Chain | Hydrophobic interactions with non-polar pockets | -3.8 |

| Ethyl Group | van der Waals contacts | -1.2 |

| Piperidine Ring | van der Waals and hydrophobic contacts | -1.5 |

Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand. frontiersin.org For a molecule like this compound, docking studies would be instrumental in identifying potential protein targets and understanding the structural basis of its activity.

The process involves several key steps:

Preparation of the Receptor Structure: A high-resolution 3D structure of the target protein is required, typically obtained from X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. frontiersin.orgnih.govrowansci.com In the absence of an experimental structure, a homology model may be constructed. frontiersin.org

Preparation of the Ligand Structure: The 3D conformation of this compound would be generated and optimized to find its lowest energy state. This includes assigning correct protonation states and tautomers at a physiological pH. nih.gov

Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the binding site of the receptor. scripps.edu Given the flexibility of the nonanoyl chain and the ethylpiperidine ring, using docking software that can handle ligand flexibility, such as AutoDock, Glide, or DockThor, would be essential. scripps.eduwikipedia.orgacs.orgschrodinger.com Some programs can also account for receptor side-chain flexibility, which can be critical for accurate predictions. scripps.edu

Scoring and Analysis: The resulting poses are "scored" using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comtandfonline.com

For instance, in a hypothetical docking study of this compound against a putative GPCR target, the long nonanoyl chain would likely occupy a deep hydrophobic pocket, while the piperidine ring could form specific interactions with key residues. The ethyl group's orientation would be critical in determining the precise fit and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound against a Putative Receptor

| Parameter | Value | Description |

| Docking Software | AutoDock Vina | A widely used open-source program for molecular docking. scripps.edu |

| Target Protein | Hypothetical GPCR (e.g., Opioid Receptor) | GPCRs are common targets for piperidine-containing molecules. tandfonline.comnih.gov |

| Binding Affinity | -8.5 kcal/mol | A more negative value indicates stronger predicted binding affinity. nih.gov |

| Key Interacting Residues | Trp133, Asp147, Tyr326, Ile296 | Residues predicted to be crucial for stabilizing the ligand in the binding pocket. |

| Types of Interactions | Hydrophobic, van der Waals | The nonanoyl chain forms hydrophobic interactions, while the piperidine core interacts with aromatic and charged residues. |

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based approaches are foundational to modern drug discovery and can be applied to investigate this compound. rowansci.com

Structure-Based Drug Design (SBDD):

SBDD relies on the 3D structural information of the biological target. frontiersin.orgrowansci.comiucr.org Once a docking pose of this compound is obtained, SBDD principles can be used to guide the design of new analogues with improved properties. For example, if the nonanoyl tail does not fully occupy a hydrophobic pocket, analogues with longer or shorter chains could be designed to optimize this interaction. rowansci.com If a specific hydrogen bond is predicted to be beneficial but is missing, functional groups could be added to the piperidine ring to form this interaction. This iterative process of design, synthesis, and testing, guided by computational modeling, accelerates the discovery of more potent and selective compounds. acs.org

Ligand-Based Drug Design (LBDD):

LBDD is employed when the 3D structure of the target receptor is unknown. pharmacelera.com This approach utilizes the knowledge of a set of molecules known to be active at a particular target. Key LBDD methods include:

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific receptor. acs.org By analyzing a series of active compounds structurally related to this compound, a pharmacophore model could be generated. acs.org This model might consist of a hydrophobic feature (the nonanoyl chain), a hydrogen bond acceptor (the carbonyl oxygen), and a positive ionizable feature (the piperidine nitrogen). nih.govacs.org This model can then be used as a 3D query to screen large chemical databases for new, structurally diverse compounds with the potential for similar activity. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activities. researchgate.net For a series of analogues of this compound, a QSAR model could be built to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Table 2: Hypothetical Pharmacophore Model Derived from Piperidine-Based Ligands

| Feature | Type | Geometric Constraints (Å) |

| HBA | Hydrogen Bond Acceptor (C=O group) | N/A |

| HY | Hydrophobic (Alkyl chain terminus) | Distance to HBA: 8.5 - 10.0 |

| PI | Positive Ionizable (Piperidine Nitrogen) | Distance to HBA: 4.5 - 5.5 |

| HY_Ar | Hydrophobic Aromatic (Optional interacting residue) | Distance to PI: 3.0 - 4.0 |

Chemical Reactivity and Transformation Mechanisms of 1 2 Ethylpiperidin 1 Yl Nonan 1 One

Reaction Mechanisms of the Amide Bond

The amide bond in 1-(2-Ethylpiperidin-1-yl)nonan-1-one is a key center for chemical reactions. As with other tertiary amides, its reactivity is characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts significant double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Hydrolytic Stability and Mechanisms (Acidic and Basic Conditions)

Amides are generally the least reactive of the carboxylic acid derivatives towards hydrolysis. libretexts.org However, under forcing conditions of heat in the presence of strong acids or bases, the amide bond of this compound can be cleaved to yield nonanoic acid and 2-ethylpiperidine (B74283). dalalinstitute.comchemistrysteps.com

Acid-Catalyzed Hydrolysis:

Mechanism of Acid-Catalyzed Amide Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen to activate the carbonyl group. |

| 2 | Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. |

| 3 | Proton transfer from the oxygen to the nitrogen atom. |

| 4 | Elimination of the protonated amine (2-ethylpiperidine) as the leaving group. |

| 5 | Deprotonation to form the carboxylic acid (nonanoic acid). |

Basic-Promoted Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521), the hydrolysis is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. byjus.comacs.org The subsequent step, the expulsion of the 2-ethylpiperidide anion, is generally unfavorable due to the high basicity of the leaving group. chemistrysteps.com However, under forcing conditions (e.g., prolonged heating), this step can proceed. dalalinstitute.com The reaction is driven to completion by the irreversible acid-base reaction between the initially formed nonanoic acid and the highly basic 2-ethylpiperidide anion, resulting in the formation of a carboxylate salt and 2-ethylpiperidine. libretexts.org This reaction is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction. libretexts.org

Mechanism of Base-Promoted Amide Hydrolysis

| Step | Description |

| 1 | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the amide anion (2-ethylpiperidide) as the leaving group. |

| 4 | Irreversible acid-base reaction between the carboxylic acid and the amide anion. |

Nucleophilic Additions and Substitutions at the Amide Carbonyl

The carbonyl carbon of the amide in this compound is electrophilic, but less so than in other carbonyl compounds like ketones or esters, due to the electron-donating resonance effect of the nitrogen atom. byjus.comlibretexts.org Consequently, nucleophilic acyl substitution reactions with this amide require strong nucleophiles and/or activation of the carbonyl group. libretexts.orgchemistrytalk.org

Reactions with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of ketones after acidic workup. The reaction proceeds through a relatively stable tetrahedral intermediate. youtube.com Reduction of the amide carbonyl can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would reduce the amide to the corresponding tertiary amine, 1-((2-ethylpiperidin-1-yl)methyl)octane. youtube.com

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring in this compound is a saturated heterocyclic system that can undergo various reactions, with its reactivity being influenced by the presence of the 2-ethyl substituent and the N-acyl group.

Stereochemical Implications of the 2-Ethyl Substituent

The presence of a chiral center at the 2-position of the piperidine ring, where the ethyl group is attached, has significant stereochemical implications for reactions involving the ring. acs.org The ethyl group can exert steric hindrance, directing incoming reagents to attack from the less hindered face of the ring. youtube.comyoutube.com This can lead to diastereoselectivity in reactions such as alkylation or reduction of the ring. The conformational preference of the 2-ethyl group (axial vs. equatorial) will also play a crucial role in determining the stereochemical outcome of reactions. nih.gov For instance, in reactions involving the formation of a new stereocenter on the ring, the 2-ethyl group can influence the facial selectivity of the attack. researchgate.net

Illustrative Stereochemical Influence of the 2-Ethyl Group

| Reaction Type | Expected Stereochemical Outcome | Rationale |

| Addition to a hypothetical C=N bond in the ring | Attack from the face opposite to the ethyl group | Steric hindrance from the 2-ethyl substituent. |

| Deprotonation at C2 followed by electrophilic quench | Potential for retention or inversion of configuration depending on the mechanism | The stereochemistry will be influenced by the coordination of the electrophile and the stability of the intermediate. |

Reactions Involving the Ring Nitrogen Atom

The nitrogen atom in this compound is part of a tertiary amide. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, which significantly reduces its basicity and nucleophilicity compared to a typical tertiary amine. masterorganicchemistry.com Therefore, the nitrogen atom is generally unreactive towards electrophiles and does not readily undergo protonation or alkylation. However, under certain conditions, reactions can occur. For example, strong acids can protonate the nitrogen, though this is less favorable than protonation of the carbonyl oxygen. The N-acyl bond can also be cleaved under specific reductive conditions.

Transformations of the Nonanoyl Aliphatic Chain

The nine-carbon aliphatic chain of the nonanoyl group is relatively unreactive, consisting primarily of sp³-hybridized carbon atoms. However, it can undergo free-radical reactions, such as halogenation, particularly at positions remote from the deactivating influence of the carbonyl group. viu.ca More sophisticated C-H activation methodologies, often employing transition metal catalysts, could potentially be used to functionalize specific positions along the chain, although this would likely require directing groups. researchgate.net The flexibility of the long alkyl chain can also influence the molecule's physical properties and interactions with other molecules. mdpi.comdrexel.edu

Exploration of Novel Reaction Pathways and Catalytic Transformations of this compound

The unique structural architecture of this compound, which combines a sterically hindered N-acylpiperidine moiety with a long aliphatic ketone chain, opens avenues for exploring a diverse range of chemical transformations. Research into analogous structures suggests several novel reaction pathways and catalytic transformations that could be applicable to this compound, focusing on the reactivity of the amide and ketone functional groups. These explorations are pivotal for the synthesis of new derivatives with potentially valuable chemical properties.

Catalytic Amide Bond Activation and Transformation

The amide bond in N-acylpiperidines is typically robust; however, recent advances in catalysis offer methods for its activation and subsequent transformation. Transition-metal catalysis, in particular, has enabled reactions that were previously challenging. nih.gov For a molecule like this compound, these methods could lead to the formation of new carbon-nitrogen and carbon-carbon bonds.

One potential pathway involves the nickel-catalyzed cross-coupling of the amide. By leveraging specialized nickel/NHC (N-heterocyclic carbene) catalytic systems, it is conceivable to achieve direct amidation of methyl esters without the need for an external base. mdpi.com While this is an amidation reaction, the reverse—deamidation or transamidation—is also a subject of interest. For instance, iron-montmorillonite has been shown to be an effective heterogeneous catalyst for the transamidation of benzamide (B126) with n-octylamine, a reaction that proceeds through the activation of the carbonyl oxygen by the Fe³⁺ Lewis acid. researchgate.net

Another approach is the electrophilic activation of the amide. Treatment with agents like triflic anhydride (B1165640) can generate a highly reactive keteniminium ion intermediate. This intermediate can then be intercepted by various nucleophiles, leading to a range of products. nih.gov For example, the reaction with alkyl azides could initiate an intramolecular cyclization, ultimately forming complex heterocyclic systems. nih.gov

Biocatalytic methods are also emerging as powerful tools for amide bond formation and, potentially, modification. rsc.org Enzymes such as lipases and N-acyl transferases could offer highly selective transformations under mild conditions. rsc.org For instance, a lipase (B570770) could be used to generate a peracid in situ, which then oxidizes an enaminone intermediate to form a different amide structure. rsc.org

| Catalytic System | Potential Transformation | Key Intermediates/Features | Representative Substrates (from literature) |

| Nickel/NHC | Cross-coupling/Amidation | Base-free conditions | Methyl esters and amines (primary and secondary) mdpi.com |

| Iron-Montmorillonite | Transamidation | Lewis acid activation of carbonyl | Benzamide and n-octylamine researchgate.net |

| Triflic Anhydride | Nucleophilic Addition | Keteniminium ion | α-arylated acetamides and alkyl azides nih.gov |

| Lipase (Biocatalysis) | Oxidative Rearrangement | Enaminone intermediate, in situ peracid generation | Anilines and 1,3-diketones rsc.org |

Transformations of the Nonanoyl Ketone Moiety

The nonanoyl portion of the molecule provides a reactive ketone carbonyl group and α-hydrogens that can participate in a variety of transformations.

Enolate Chemistry: The hydrogens on the carbon atom alpha to the ketone are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then undergo SN2-type reactions with alkyl halides to form new carbon-carbon bonds, effectively extending the carbon chain. libretexts.orgyoutube.com The regioselectivity of this alkylation can be controlled by the choice of base and reaction conditions. For instance, using a bulky base like lithium diisopropylamide (LDA) at low temperatures typically forms the less substituted (kinetic) enolate, whereas a smaller base like sodium ethoxide at room temperature favors the more substituted (thermodynamic) enolate. libretexts.org

Redox Reactions: The ketone carbonyl can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, while the ketone itself cannot be further oxidized easily, reactions at the α-position are possible. For example, α,β-unsaturation can be introduced. One method involves the formation of an α-selenated amide intermediate, followed by in situ elimination. nih.gov

Catalytic Homologation: More advanced transition metal-catalyzed reactions could achieve multi-carbon homologation of the ketone. For example, a palladium-catalyzed process involving the conversion of the ketone to an oxime ester, followed by a Heck-type cross-coupling with an alkenol, could be envisioned to synthesize longer-chain ketones. researchgate.net

| Reaction Type | Reagents | Potential Product Feature | Notes |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | New C-C bond at the α-position | SN2 mechanism; works best with primary alkyl halides libretexts.orgyoutube.com |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary alcohol | Selective reduction of the ketone carbonyl |

| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Tertiary alcohol | Formation of a new C-C bond at the carbonyl carbon youtube.com |

| α,β-Unsaturation | Benzeneseleninic acid and an oxidant | C=C bond adjacent to the carbonyl | Proceeds via an α-selenated intermediate nih.gov |

Piperidine Ring Transformations

While functionalization of an existing piperidine ring is common, forming the ring itself through novel pathways is a significant area of research. For a pre-formed, substituted piperidine as in this compound, further transformations might focus on ring-opening or rearrangements, although these are generally challenging due to the stability of the saturated ring. However, catalytic methods for the hydrogenation of pyridine (B92270) precursors to form substituted piperidines are well-established, often requiring transition metal catalysts and harsh conditions. nih.gov Novel organocatalytic and biocatalytic approaches are being developed to achieve higher stereoselectivity under milder conditions. nih.gov

Structure Activity Relationship Sar Methodologies and Analogue Design of 1 2 Ethylpiperidin 1 Yl Nonan 1 One Derivatives

Systematic Structural Modifications for SAR Studies

SAR studies systematically alter different parts of a lead compound to determine which functional groups and structural features are essential for its biological activity. For 1-(2-Ethylpiperidin-1-yl)nonan-1-one, the molecule can be dissected into three primary components for modification: the 2-ethylpiperidine (B74283) ring, the nonanoyl acyl chain, and the tertiary amide linkage.

The piperidine (B6355638) ring and its substituents are crucial scaffolds in numerous pharmacologically active compounds, and modifications to this moiety can significantly impact potency, selectivity, and pharmacokinetic properties. dut.ac.zanih.gov For the 2-ethylpiperidine group, several modifications can be explored to define its role in ligand-receptor interactions.

Alkyl Chain Length: Varying the length of the alkyl substituent at the 2-position from methyl to butyl or longer chains can probe the size of the corresponding binding pocket. Studies on other piperidine derivatives have shown that optimal activity is often achieved with a specific chain length, beyond which steric hindrance may lead to a decrease in potency. nih.gov For instance, in a series of cannabimimetic indoles, high affinity required an alkyl chain of at least three carbons, with optimal binding at five carbons; extending it further to seven carbons resulted in a dramatic loss of affinity.

Branching: Introducing branching to the alkyl group (e.g., replacing ethyl with isopropyl or tert-butyl) can provide insights into the steric tolerance of the target protein. Branched chains can also increase lipophilicity and influence the conformational preference of the piperidine ring.

Positional Isomerism: Moving the ethyl group from the 2-position to the 3- or 4-position of the piperidine ring is a critical modification. Such changes alter the spatial relationship between the substituent and the rest of the molecule, which can drastically affect binding affinity. In studies of N-acyl piperidine carboxamides, positional isomers, such as 3-acyl piperidine analogues, were found to be inactive, suggesting a strict requirement for the substituent's location for biological activity. plos.org

The following table illustrates hypothetical SAR trends for modifications on the 2-alkylpiperidine moiety based on general principles observed in related compound series.

| Compound | Modification (R) | Position | Hypothetical Relative Activity | Rationale |

| Parent | Ethyl | 2 | 100% | Reference compound |

| Analogue 1a | Methyl | 2 | 75% | Smaller group may lead to weaker binding. |

| Analogue 1b | n-Propyl | 2 | 120% | Optimal fit in a hydrophobic pocket. |

| Analogue 1c | n-Pentyl | 2 | 80% | Chain may be too long, causing steric clash. |

| Analogue 1d | Isopropyl | 2 | 90% | Branching may alter conformation or fit. |

| Analogue 1e | Ethyl | 3 | <10% | Incorrect positioning of the key substituent. |

| Analogue 1f | Ethyl | 4 | <10% | Incorrect positioning of the key substituent. |

This table is for illustrative purposes and based on established SAR principles.

The N-acyl group is another critical determinant of activity. The nine-carbon (nonanoyl) chain of the parent compound suggests a significant interaction with a hydrophobic region of its biological target.

Chain Length: Altering the length of the acyl chain is a common strategy to optimize hydrophobic interactions. A systematic study involving shorter (e.g., hexanoyl) and longer (e.g., dodecanoyl) chains can identify the optimal length for target engagement. In a series of N-acylated piperidines developed as Farnesoid X receptor (FXR) antagonists, increasing the bulk and hydrophobicity of the acyl group significantly enhanced binding affinity, with an isobutyryl group being approximately 40 times more potent than an acetyl group. nih.gov

Unsaturation: Introducing double or triple bonds into the alkyl chain can impart conformational rigidity and introduce the potential for different types of molecular interactions (e.g., pi-pi stacking). Studies on piperine, a natural product containing an N-acyl piperidine motif, show that the conjugated diene system in its acyl chain is crucial for its biological activity. erowid.orgresearchgate.net Saturation of these bonds often leads to a significant loss of potency. erowid.org

Functionalization: The incorporation of functional groups such as hydroxyls, ethers, or aromatic rings within the chain can introduce new hydrogen bonding or other polar interactions, potentially increasing affinity and selectivity. For example, adding a terminal phenyl group to the acyl chain could probe for an additional aromatic binding site.

The table below illustrates potential outcomes from modifying the nonanoyl chain.

| Compound | Acyl Chain Modification | Hypothetical Relative Activity | Rationale |

| Parent | Nonanoyl (C9) | 100% | Reference compound |

| Analogue 2a | Heptanoyl (C7) | 60% | Sub-optimal hydrophobic interaction. |

| Analogue 2b | Undecanoyl (C11) | 70% | Chain may be too long for the binding site. |

| Analogue 2c | Non-2-enoyl | 115% | Increased rigidity may favor active conformation. |

| Analogue 2d | 9-Phenylnonanoyl | 150% | Access to an additional binding pocket. |

| Analogue 2e | 9-Hydroxynonanoyl | 50% | Polar group may be unfavorable in a hydrophobic pocket. |

This table is for illustrative purposes and based on established SAR principles.

The tertiary amide bond in this compound is a key structural linker. However, amide bonds can be susceptible to enzymatic hydrolysis, potentially limiting bioavailability and duration of action. Replacing the amide with a bioisostere—a different functional group with similar steric and electronic properties—is a common strategy to improve metabolic stability while retaining biological activity.

Common amide bioisosteres include:

Heterocyclic Rings: Five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used to replace amides. These rings can mimic the planar geometry and hydrogen bonding capabilities of the amide group while being resistant to hydrolysis.

Reversed Amide: Reversing the amide bond (retro-amide) can sometimes maintain or even improve activity and selectivity by optimizing hydrogen bonding interactions with the target.

Other Isosteres: Other groups like ketones, sulfonamides, or fluoroalkenes can also be considered, each offering different physicochemical properties.

The choice of isostere is highly context-dependent, and successful replacement requires maintaining the key interactions of the original amide bond.

Rational Design Principles for Novel Analogues

Beyond systematic SAR, modern drug design employs rational, often computer-aided, principles to develop novel analogues with improved properties.

Scaffold hopping is a powerful strategy used to replace the core structure (scaffold) of a molecule with a chemically different one while preserving the essential three-dimensional arrangement of key binding groups. nih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a new intellectual property position.

For this compound, the 2-substituted piperidine ring could be considered the scaffold. A scaffold hopping approach might involve replacing it with other cyclic amines like:

Pyrrolidine or Azepane rings to assess the impact of ring size.

Morpholine or Thiomorpholine rings to introduce heteroatoms that can act as hydrogen bond acceptors.

Bicyclic systems to create more rigid analogues, which can improve affinity by reducing the entropic penalty of binding.

Bioisosterism is a related concept that involves the replacement of any part of the molecule, not just the core scaffold, with a group that has similar physical or chemical properties to retain biological activity. This approach is exemplified by the amide isosteric replacements discussed previously.

Fragment-Based Drug Design (FBDD) is an alternative strategy for lead discovery and optimization. It involves screening libraries of small molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it is grown or linked with other fragments to produce a more potent lead compound.

In the context of this compound, an FBDD approach could be applied retrospectively through a "deconstruction-reconstruction" method:

Deconstruction: The parent molecule is broken down into its constituent fragments, for example, the 2-ethylpiperidine fragment and a nonanoyl amide fragment.

Fragment Screening: Libraries of similar fragments (e.g., various substituted piperidines or different acyl groups) could be screened to identify optimal binders for their respective sub-pockets on the target protein. plos.org

Reconstruction/Linking: The optimized fragments are then linked together to create novel, high-affinity analogues. This approach allows for a more efficient exploration of the chemical space around the original lead compound and can lead to the discovery of ligands with superior properties. The design of 3D fragments based on piperidine cores is an active area of research to enhance the structural diversity of screening libraries.

Computational Tools in SAR Analysis

In the quest to understand and predict the biological activities of novel compounds, computational tools have become indispensable in modern medicinal chemistry. For derivatives of this compound, these in silico methods provide a rational approach to elucidating the complex interplay between molecular structure and function. By leveraging computational power, researchers can build predictive models that guide the synthesis of more potent and selective analogues, thereby accelerating the drug discovery process. Two pivotal techniques in this domain are Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling coupled with virtual screening. These methodologies allow for the systematic exploration of chemical space and the identification of key molecular features that govern the activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

A typical QSAR study on this compound analogues would involve the generation of a dataset of molecules with varying substituents on the piperidine ring and modifications to the nonanoyl chain. For each compound, a range of molecular descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass topological indices, molecular connectivity indices, and counts of specific functional groups.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, and surface area. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are employed to build the QSAR model. The quality and predictive power of the resulting model are rigorously assessed through internal and external validation techniques.

For a hypothetical series of this compound analogues, a QSAR model might reveal the importance of specific physicochemical properties for their activity. For instance, the lipophilicity of the acyl chain and the steric bulk of the substituent at the 2-position of the piperidine ring could be identified as critical factors.

To illustrate the application of QSAR, consider a hypothetical dataset of this compound derivatives where the length of the acyl chain and the substituent on the piperidine ring are varied. The following table presents a selection of molecular descriptors that would be relevant for a QSAR study.

| Compound ID | R Group (Piperidine) | Acyl Chain Length | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| 1 | Ethyl | 9 | 281.49 | 5.8 | 20.3 | 10 |

| 2 | Methyl | 9 | 267.46 | 5.3 | 20.3 | 10 |

| 3 | Propyl | 9 | 295.52 | 6.3 | 20.3 | 11 |

| 4 | Ethyl | 8 | 267.46 | 5.3 | 20.3 | 9 |

| 5 | Ethyl | 10 | 295.52 | 6.3 | 20.3 | 11 |

A resulting QSAR equation might take the form of:

pIC50 = β0 + β1(LogP) - β2(Steric_Parameter_R) + β3(Chain_Length)

This equation would quantitatively describe how changes in lipophilicity, steric hindrance from the R group, and the length of the acyl chain influence the biological activity of these compounds.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational technique that focuses on the 3D arrangement of essential chemical features required for a molecule to interact with a specific biological target. A pharmacophore model for this compound derivatives would typically consist of a combination of features such as hydrophobic regions, hydrogen bond acceptors, hydrogen bond donors, and positive ionizable centers.

The development of a pharmacophore model can be either ligand-based or structure-based. In the absence of a known 3D structure of the biological target, a ligand-based approach is employed. This involves aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. For this compound and its analogues, a hypothetical pharmacophore model could be generated based on the following key features:

A hydrophobic feature corresponding to the long nonanoyl chain.

Another hydrophobic feature associated with the ethyl group on the piperidine ring.

A hydrogen bond acceptor feature represented by the carbonyl oxygen of the amide group.

A positive ionizable feature attributed to the nitrogen atom of the piperidine ring, which is likely protonated at physiological pH.

The following table outlines the potential pharmacophoric features and their corresponding structural elements in this compound.

| Pharmacophoric Feature | Structural Element |

| Hydrophobic (HY) 1 | Nonanoyl alkyl chain |

| Hydrophobic (HY) 2 | 2-Ethyl group on piperidine |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen |

| Positive Ionizable (PI) | Piperidine nitrogen |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel molecules that match the defined pharmacophoric features. This process, known as virtual screening , allows for the rapid identification of potential hit compounds from vast libraries containing millions of molecules. nih.govresearchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target, before being prioritized for synthesis and biological testing. This approach significantly streamlines the drug discovery pipeline by focusing experimental efforts on compounds with a higher probability of success.

In Vitro Biological Target Identification Methodologies for 1 2 Ethylpiperidin 1 Yl Nonan 1 One

Approaches for Target Deconvolution

Target deconvolution aims to identify the specific biomolecules, typically proteins, with which a small molecule interacts to elicit a biological response. This can be achieved through a combination of affinity-based, genetic, and phenotypic approaches.

Affinity-based chemical proteomics is a powerful technique to directly identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate. This method typically involves immobilizing a derivative of the compound of interest, in this case, 1-(2-Ethylpiperidin-1-yl)nonan-1-one, onto a solid support (e.g., beads). This "bait" is then incubated with a proteome, allowing for the capture of proteins that bind to the compound.

The general workflow for this methodology is as follows:

Probe Synthesis: A version of this compound would be synthesized with a linker arm and a reactive group for immobilization, without significantly altering its bioactive conformation.

Immobilization: The synthesized probe is covalently attached to a solid support, such as agarose (B213101) or magnetic beads.

Incubation: The immobilized probe is incubated with a cell or tissue lysate.

Washing: Non-specific binders are removed through a series of washing steps.

Elution: The specifically bound proteins are eluted from the support.

Identification: The eluted proteins are identified using techniques like mass spectrometry.

A competitive binding experiment, where the lysate is co-incubated with the immobilized probe and an excess of the free compound, can be performed to confirm the specificity of the interactions.

Table 1: Hypothetical Data from an Affinity-Based Chemical Proteomics Experiment for this compound

| Protein ID | Protein Name | Fold Enrichment (Compound vs. Control) | p-value |

| P12345 | Enzyme X | 15.2 | <0.001 |

| Q67890 | Receptor Y | 12.8 | <0.001 |

| A1B2C3 | Kinase Z | 9.5 | <0.005 |

| D4E5F6 | Structural Protein W | 1.2 | >0.05 |

Genetic screening methods can identify targets by observing how the modulation of specific genes affects the cellular response to a compound.

CRISPR/Cas9 Screens: A pooled library of guide RNAs (gRNAs) targeting all genes in the genome can be introduced into a population of cells. Treatment of these cells with this compound can lead to the enrichment of cells with knockouts of genes that are essential for the compound's activity (resistance) or the depletion of cells with knockouts of genes that, when absent, enhance the compound's effect (sensitization). Sequencing the gRNAs in the resistant or sensitized populations can identify these genes.

RNA Interference (RNAi) Screens: Similar to CRISPR screens, RNAi libraries (using shRNAs or siRNAs) can be used to systematically knock down gene expression. Changes in cellular phenotype upon treatment with the compound can then be linked to the specific genes that were silenced.

These genetic approaches can provide strong evidence for a functional interaction between a compound and its target protein.

Phenotypic screening involves testing a compound in a complex biological system (e.g., a cell-based assay) to identify a desired change in phenotype, without prior knowledge of the target. Once a phenotypic effect of this compound is established, various strategies can be employed to generate a target hypothesis.

This can include:

Transcriptomics and Proteomics: Analyzing changes in gene or protein expression profiles in cells treated with the compound can provide clues about the pathways being affected, and thus potential targets.

High-Content Imaging: Automated microscopy can be used to analyze changes in cellular morphology, protein localization, or other cellular features in response to the compound, which can then be compared to the effects of known drugs or genetic perturbations to infer the target.

Computational Methods: The chemical structure of this compound can be compared to databases of known bioactive molecules to identify potential targets based on structural similarity.

In Vitro Assays for Molecular Interaction Characterization (focus on methodology, not efficacy)

Once potential targets have been identified through deconvolution methods, direct in vitro assays are necessary to confirm and characterize the molecular interaction between this compound and the putative target protein.

If a candidate target is an enzyme, its activity can be measured in the presence and absence of this compound. The methodology of such an assay would involve:

Recombinant Enzyme Production: The purified, recombinant target enzyme would be obtained.

Assay Development: A suitable assay to measure the enzyme's activity would be established. This could be a colorimetric, fluorometric, or radiometric assay that measures the consumption of a substrate or the production of a product.

Compound Incubation: The enzyme would be incubated with its substrate and varying concentrations of this compound.

Activity Measurement: The rate of the enzymatic reaction would be measured. A change in the reaction rate in the presence of the compound would indicate a direct interaction.

Further kinetic studies could be performed to determine the mechanism of inhibition or activation.

Table 2: Hypothetical Results of an Enzyme Activity Modulation Assay for this compound against Enzyme X

| Concentration of this compound (µM) | Enzyme X Activity (% of Control) |

| 0.01 | 98.5 |

| 0.1 | 85.2 |

| 1 | 52.1 |

| 10 | 15.8 |

| 100 | 2.3 |

If a candidate target is a receptor, binding assays can be used to directly measure the affinity of this compound for the receptor. A common method is a radioligand binding assay:

Receptor Preparation: Membranes from cells overexpressing the target receptor are prepared.

Radioligand Selection: A known ligand for the receptor that is radioactively labeled (the radioligand) is used.

Competitive Binding: The receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

The ability of this compound to displace the radioligand from the receptor provides a measure of its binding affinity. Other biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can also be employed to characterize the binding kinetics and thermodynamics of the interaction.

No Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data specifically detailing the in vitro biological target identification, mechanisms of action, biochemical pathway analysis, or biophysical interaction characterization for the chemical compound this compound.

Extensive searches were conducted to locate studies that would provide the necessary information to construct an article based on the requested outline. These searches included broad inquiries into the compound's biological activity as well as more targeted searches for specific experimental data. The search results yielded general information on the methodologies for target identification of small molecules and some research on related piperidine (B6355638) derivatives. However, no scholarly articles, patents, or other scientific resources were found that specifically mention or provide experimental data for this compound.

The requested article structure, with its detailed subsections on cell-based target engagement assays, biochemical pathway analysis, and biophysical interaction characterization, requires specific research findings and data that are not present in the public domain for this particular compound. Without such primary data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict content inclusions and outline provided.

Therefore, the generation of an English article focusing solely on the chemical compound “this compound” as per the specified instructions cannot be fulfilled at this time due to the absence of relevant scientific research.

Future Directions and Emerging Research Avenues for 1 2 Ethylpiperidin 1 Yl Nonan 1 One

Development of Green and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is progressively moving towards more environmentally friendly and efficient methodologies. Traditional multi-step syntheses are often plagued by the use of hazardous reagents, expensive metal catalysts, and the generation of significant chemical waste. scispace.com In contrast, green chemistry approaches aim to mitigate these issues through novel strategies.

Future research on the synthesis of 1-(2-Ethylpiperidin-1-yl)nonan-1-one and related compounds will likely focus on cascade reactions, which allow for the construction of complex molecules from simple starting materials in a single, uninterrupted process, thereby reducing waste from the purification of intermediates. scispace.com One-pot procedures that integrate multiple reaction steps, such as Knoevenagel condensation followed by Michael addition and cyclization, represent a promising avenue for creating substituted piperidines under environmentally benign conditions. scispace.com

Moreover, the development of novel heterogeneous catalysts, such as cobalt-based nanoparticles, could enable acid-free hydrogenation of pyridine (B92270) precursors in aqueous solvents, a significant step forward in sustainable synthesis. mdpi.com The application of microwave-assisted and ultrasound-assisted methods is also gaining traction, as these techniques can accelerate reaction times and improve yields, often with a reduced need for organic solvents. mdpi.com

| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Green Route |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot cascade reactions scispace.com | Reduced solvent use, less waste, improved efficiency |

| Catalysis | Use of expensive or toxic metal catalysts (e.g., Iridium) scispace.com | Heterogeneous cobalt catalysts, water as solvent mdpi.com | Catalyst recyclability, avoidance of hazardous materials |

| Energy Input | Conventional heating (reflux) | Microwave or ultrasound assistance mdpi.com | Faster reaction times, lower energy consumption |

| Reaction Conditions | Harsh conditions, use of hazardous reagents | Mild reaction conditions, use of water as a catalyst/solvent ajchem-a.com | Enhanced safety, reduced environmental impact |

Integration of Advanced Computational Methodologies in Molecular Design and Analysis

Computational chemistry has become an indispensable tool in modern drug discovery and molecular analysis. For a molecule like this compound, these techniques offer powerful predictive capabilities to guide synthesis and biological evaluation.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound to a specific biological target, such as an enzyme or receptor. By simulating the interaction between the ligand (the piperidine derivative) and the protein's active site, researchers can identify key binding residues and predict inhibitory potential. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the binding predicted by docking and reveal conformational changes that may be crucial for biological activity. researchgate.net

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic properties of the molecule. This can help in understanding its reactivity and the nature of the chemical bonds involved in its interaction with a biological target. researchgate.net

By integrating these computational tools, researchers can perform in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This approach accelerates the design-synthesize-test cycle and facilitates a more rational approach to developing molecules with desired properties. researchgate.net

| Computational Method | Primary Application for Molecular Design & Analysis | Information Gained |

| Molecular Docking | Predicting binding modes and affinities of novel derivatives to biological targets. tandfonline.com | Identification of key interacting residues (e.g., Q124, D147, Y148) in a binding pocket; estimation of binding energy (-kcal/mol). tandfonline.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex over time. researchgate.net | Confirmation of stable binding within the active site; analysis of conformational changes. researchgate.net |

| Density Functional Theory (DFT) | Elucidating electronic properties and reactivity. researchgate.net | Understanding electronic descriptors that correlate with inhibitory activity. researchgate.net |

| Structure-Activity Relationship (SAR) Analysis | Identifying key chemical substituents that influence bioactivity. researchgate.net | Guidance for designing new analogues with improved potency or selectivity. researchgate.net |

Exploration of Stereochemical Influences on Molecular Recognition

The 2-ethylpiperidine (B74283) core of this compound contains a chiral center, meaning it can exist as different stereoisomers. Furthermore, the substituent on the piperidine ring can be oriented in either a cis or trans relationship to other groups. The precise three-dimensional arrangement of atoms is critical, as biological systems are inherently chiral and often exhibit stereospecific recognition.

Future research must therefore involve the development of stereoselective synthetic methods to access specific isomers of this compound. Techniques such as the hydrogenation of substituted pyridines can yield cis-isomers, which can then be converted to their trans-diastereoisomers through methods like epimerization using a strong base. nih.gov Diastereoselective lithiation is another powerful tool for accessing specific trans-piperidines. nih.gov

Once isolated, the absolute and relative stereochemistry of each isomer needs to be unambiguously confirmed. This is typically achieved through analytical techniques like 1H NMR spectroscopy (by analyzing J values) and single-crystal X-ray diffraction. nih.gov Investigating how these distinct stereoisomers interact differently with biological targets will be a crucial step in understanding the molecule's mechanism of action and optimizing its activity.

Development of Novel Analytical Techniques for Structural Variants

The characterization of this compound and its potential structural variants—including isomers, conformers, and related impurities—requires a suite of robust analytical techniques. While standard methods like FT-IR, NMR, and LC-MS are foundational for structural elucidation, future research will benefit from the development and application of more advanced analytical methodologies. tandfonline.com

The challenge often lies in separating and identifying closely related structural analogues or stereoisomers. The development of novel chiral chromatography methods will be essential for the preparative separation and analytical quantification of enantiomers and diastereomers. Hyphenated techniques, such as High-Performance Liquid Chromatography coupled with advanced Mass Spectrometry (HPLC-MS/MS), can provide detailed structural information on variants present even in complex mixtures. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, will be critical for determining the relative stereochemistry and preferred solution-state conformations of the flexible piperidine ring and its substituents.

| Analytical Technique | Application for Structural Variant Analysis |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the relative and absolute stereochemistry of crystalline derivatives. nih.gov |

| Chiral Chromatography | Separation and quantification of individual enantiomers and diastereomers. |

| Advanced NMR (e.g., NOE, J-value analysis) | Confirmation of relative stereochemistry (cis/trans) and determination of molecular conformation in solution. nih.gov |

| LC-MS/MS | Sensitive detection and structural elucidation of isomers, metabolites, and impurities in complex mixtures. tandfonline.com |

Multidisciplinary Research Prospects in Chemical Biology

Chemical biology utilizes the principles of chemistry to understand and manipulate complex biological systems. pressbooks.pub A molecule such as this compound, belonging to the N-acylpiperidine class found in natural products like piperine, holds significant potential as a tool for chemical biology research. researchgate.netnih.gov

Future multidisciplinary research could explore this compound as a "lead compound" for drug discovery. pressbooks.pub Through combinatorial chemistry, a library of analogues could be synthesized by systematically varying the length and functionality of the acyl chain and modifying the piperidine ring. This library could then be screened in high-throughput assays to identify compounds with specific therapeutic potential, such as anticancer, antimicrobial, or anti-inflammatory activities, which are common among piperidine derivatives. researchgate.netajchem-a.com

Furthermore, by attaching fluorescent tags or photo-affinity labels, derivatives of this compound could be transformed into chemical probes. These probes would enable researchers to visualize the compound's distribution within cells, identify its direct molecular targets, and elucidate its mechanism of action within complex biological pathways, thereby bridging the gap between molecular structure and cellular function.

Q & A

Q. What are the standard synthetic routes for 1-(2-Ethylpiperidin-1-yl)nonan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthesis involves coupling 2-ethylpiperidine with a nonanoyl precursor under nucleophilic acyl substitution conditions. For example, analogous procedures (e.g., for 1-(2-ethylpiperidin-1-yl)prop-2-en-1-one) utilize silica gel chromatography for purification, achieving yields up to 72% . To optimize efficiency:

- Catalyst Screening : Test bases like triethylamine or DBU to enhance nucleophilicity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Purification : Gradient elution (e.g., 5–30% ethyl acetate in hexanes) resolves stereochemical byproducts .

| Parameter | Example Value | Reference |

|---|---|---|

| Yield | 72% | |

| Purity | >95% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HRMS (+ESI) : Confirms molecular weight (e.g., observed 176.1067 vs. calculated 176.1070 for analogous compounds) .

- NMR Spectroscopy : H and C NMR identify alkyl/piperidine proton environments and carbonyl connectivity.

- Chromatography : HPLC or GC-MS assesses purity and detects regioisomers .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled or predicted?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary stereogenic centers (e.g., spirocyclic ketones) to guide piperidine ring conformation .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for competing pathways (e.g., axial vs equatorial attack on the carbonyl) .

- Empirical Data : Compare H NMR coupling constants (e.g., for axial protons) to infer spatial arrangements .

Q. What strategies resolve contradictions in bioactivity data for piperidine-containing ketones across species?

- Methodological Answer :

- Species-Specific Enzyme Assays : For example, 4-hydroxyphenyl ketones show IC = 2.86 mM in rat 17β-HSD3 but 186 µM in human homologs . Use cross-species comparative studies to identify active site variations.

- Structural-Activity Relationship (SAR) : Modify alkyl chain length (e.g., octyl vs nonyl) to mimic steroid backbones and enhance target binding .

| Species | IC (17β-HSD3) | Reference |

|---|---|---|

| Rat | 2.86 mM | |

| Human | 186 µM |

Q. How can computational tools predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., piperidine nitrogen hydrogen-bonding with catalytic residues) .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize enzyme classes (e.g., oxidoreductases, cytochrome P450) .